molecular formula C12H16N2O B2983632 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one CAS No. 1247354-19-3

3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2983632
CAS No.: 1247354-19-3
M. Wt: 204.273
InChI Key: NNEFLPDNEYBWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are γ-lactams. These compounds are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . The structure of this compound includes a pyrrolidin-2-one ring substituted with an amino group at the 3-position and a 3,5-dimethylphenyl group at the 1-position.

Preparation Methods

The synthesis of 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve the ring expansion of β-lactams or cyclopropylamides . The reaction conditions typically include the use of specific oxidants and additives to achieve the desired selectivity and yield.

Chemical Reactions Analysis

3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield amines .

Mechanism of Action

The mechanism of action of 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and 5-amino-1,3-dimethylpyrazole . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a pyrrolidin-2-one ring with an amino group and a 3,5-dimethylphenyl group, which contributes to its distinct reactivity and biological properties.

Properties

IUPAC Name

3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-9(2)7-10(6-8)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEFLPDNEYBWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCC(C2=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.